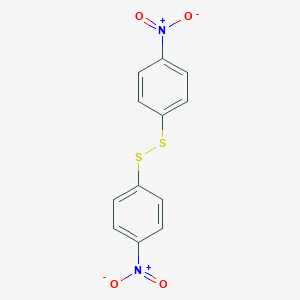

Bis(4-nitrophenyl) disulfide

Descripción

The exact mass of the compound Bis(4-nitrophenyl) disulfide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677446. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Hydrogen Sulfide - Sulfides - Disulfides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(4-nitrophenyl) disulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-nitrophenyl) disulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-nitro-4-[(4-nitrophenyl)disulfanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4S2/c15-13(16)9-1-5-11(6-2-9)19-20-12-7-3-10(4-8-12)14(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGZRLZJBLEVFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SSC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059211 | |

| Record name | Disulfide, bis(4-nitrophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100-32-3 | |

| Record name | Bis(4-nitrophenyl) disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dinitrodiphenyldisulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-nitrophenyl) disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disulfide, bis(4-nitrophenyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disulfide, bis(4-nitrophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-nitrophenyl) disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DINITRODIPHENYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F16G70DEUU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: Bis(4-nitrophenyl) Disulfide (CAS 100-32-3)

[1]

Executive Summary

Bis(4-nitrophenyl) disulfide (PNPD) is a symmetric aromatic disulfide serving as a critical intermediate in the synthesis of sulfur-containing pharmacophores and functionalized materials. Its utility stems from the lability of the disulfide bridge (

Physicochemical Identity & Profile

The following data aggregates experimentally validated properties essential for characterization and handling.

| Property | Value / Description |

| CAS Number | 100-32-3 |

| IUPAC Name | 1-Nitro-4-[(4-nitrophenyl)disulfanyl]benzene |

| Synonyms | p,p'-Dinitrodiphenyl disulfide; 4,4'-Dinitrodiphenyl disulfide |

| Molecular Formula | |

| Molecular Weight | 308.33 g/mol |

| Appearance | Yellow to tan crystalline powder |

| Melting Point | 181–186 °C (Lit.)[1] |

| Solubility | Soluble in DMSO, DMF, hot ethanol, acetone; Insoluble in water. |

| Characteristic AA'BB' aromatic pattern (two doublets, | |

| Stability | Stable under standard conditions; sensitive to strong reducing agents. |

Synthesis & Mechanistic Pathways

Synthetic Route: Nucleophilic Aromatic Substitution

The industrial and laboratory standard for synthesizing PNPD involves the nucleophilic aromatic substitution (

Mechanism:

-

Generation of Disulfide Dianion: Sodium sulfide reacts with elemental sulfur to form the disulfide dianion (

). -

Substitution: The disulfide anion attacks the carbon para to the nitro group. The strong electron-withdrawing nature of the nitro group activates the ring, facilitating the displacement of the chloride ion.

Mechanistic Visualization

The following diagram illustrates the synthesis from precursor activation to the final disulfide product, alongside its reductive cleavage pathway.

Figure 1: Synthetic pathway via nucleophilic aromatic substitution and subsequent reductive activation.

Reactivity & Functionalization Protocols

Protocol: Reductive Cleavage to 4-Nitrothiophenol

This protocol describes the cleavage of the disulfide bond without reducing the nitro group, yielding 4-nitrothiophenol. This is critical when the nitro group is required for subsequent bio-orthogonal coupling.

Reagents:

-

Bis(4-nitrophenyl) disulfide (1.0 eq)[1]

-

Sodium Borohydride (

) (2.0 eq) -

Solvent: Ethanol/THF (1:1 v/v)

Step-by-Step Methodology:

-

Dissolution: Dissolve 308 mg (1 mmol) of PNPD in 10 mL of dry THF/Ethanol mixture under an inert atmosphere (

). -

Reduction: Cool the solution to 0 °C. Slowly add

(76 mg, 2 mmol) in small portions to prevent runaway exotherms. -

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The yellow solution will shift in hue, indicating thiolate formation.

-

Quenching: Acidify carefully with 1M HCl to pH ~4 to protonate the thiolate to the thiol.

-

Extraction: Extract with Dichloromethane (

mL). Dry the organic layer over

Scientific Note: While

Protocol: Preparation of Self-Assembled Monolayers (SAMs)

PNPD adsorbs onto gold surfaces (

-

Substrate Prep: Clean gold-coated glass slides using Piranha solution (

) for 5 minutes. (Warning: Piranha solution reacts violently with organics). -

Incubation: Immerse the clean gold substrate in a 1 mM solution of PNPD in absolute ethanol for 24 hours in the dark.

-

Washing: Remove substrate and rinse copiously with ethanol to remove physisorbed multilayers. Dry under a stream of nitrogen.

Applications in Drug Discovery & Materials

Drug Development: Sulfonyl Chloride Synthesis

PNPD is a precursor to p-nitrobenzenesulfonyl chloride, a key intermediate in the synthesis of sulfonamide antibiotics (sulfa drugs). The disulfide is subjected to oxidative chlorination (

Materials Science: Surface Functionalization

In nanotechnology, PNPD is used to create nitro-terminated surfaces. These surfaces can be electrochemically reduced in situ to amine-terminated surfaces, providing a switchable platform for bioconjugation (e.g., attaching antibodies via EDC/NHS chemistry).

Figure 2: Application workflow in pharmaceutical synthesis and surface engineering.

Safety & Handling (MSDS Highlights)

-

GHS Classification: Warning.[1]

-

Hazard Statements:

-

Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and N95/P2 particulate respirator.

-

Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7496, Bis(4-nitrophenyl) disulfide. Retrieved from [Link]

-

Org. Synth. (1928).[2] Di-o-nitrophenyl disulfide. Organic Syntheses, Coll. Vol. 1, p.220. (Methodological basis for diaryl disulfide synthesis). Retrieved from [Link]

-

Nuzzo, R. G., & Allara, D. L. (1983). Adsorption of bifunctional organic disulfides on gold surfaces. Journal of the American Chemical Society.[3] (Foundational text on Disulfide SAMs).

p-Nitrophenyl disulfide physical and chemical properties

Executive Summary

p-Nitrophenyl disulfide (PNPD), also known as Bis(4-nitrophenyl) disulfide, is a critical organosulfur compound serving as a high-fidelity probe in biochemical assays, a precursor for self-assembled monolayers (SAMs) in nanotechnology, and a cleavable linker in antibody-drug conjugates (ADCs).[1][2] Its utility stems from the lability of the disulfide bond, which undergoes rapid exchange with thiols to release the chromogenic leaving group, p-nitrothiophenol (PNTP). This guide provides a comprehensive technical analysis of PNPD, detailing its physicochemical properties, synthesis, mechanistic reactivity, and experimental protocols for surface functionalization.

Physicochemical Characterization

PNPD is characterized by its electron-deficient aromatic rings, which significantly enhance the electrophilicity of the disulfide bond compared to dialkyl disulfides.

Table 1: Physical and Chemical Constants[1][3]

| Property | Value | Conditions/Notes |

| CAS Number | 100-32-3 | |

| Molecular Formula | C₁₂H₈N₂O₄S₂ | |

| Molecular Weight | 308.33 g/mol | |

| Appearance | Yellow to yellow-green crystalline powder | |

| Melting Point | 192 – 195 °C | Recrystallized from glacial acetic acid |

| Density | ~1.62 g/cm³ | Predicted |

| Solubility | Soluble: DMF, DMSO, Glacial Acetic Acid, BenzeneSparingly Soluble: Ethanol, AcetoneInsoluble: Water | |

| pKa (Leaving Group) | 4.6 – 5.5 (p-Nitrothiophenol) | Low pKa drives exchange reactions at physiological pH |

Spectral Signatures[1][2][3][4][5][6][7][8][9][10]

-

UV-Vis Spectroscopy:

-

PNPD (Disulfide):

(in acidic/neutral organic solvent). -

Cleavage Product (p-Nitrothiophenolate):

(Intense yellow color). This bathochromic shift upon cleavage is the basis for colorimetric assays.

-

-

Infrared Spectroscopy (FTIR):

-

N-O Stretch (Asymmetric):

(Strong). -

N-O Stretch (Symmetric):

(Strong). -

C-S Stretch:

. -

S-S Stretch: Typically weak/inactive in IR; visible in Raman at

.

-

-

¹H NMR (DMSO-d₆):

-

Aromatic protons appear as two doublets (AA'BB' system) due to the para-substitution.

- (d, 2H, ortho to -NO₂).

- (d, 2H, ortho to -S-).

-

Chemical Reactivity & Mechanistic Insights

The core utility of PNPD lies in the thiol-disulfide exchange reaction . The electron-withdrawing nitro groups destabilize the disulfide bond and stabilize the resulting thiolate anion (p-nitrothiophenolate), making PNPD an excellent electrophile.

Mechanism: Thiol-Disulfide Exchange

When a free thiol (e.g., Glutathione, Cysteine, or a drug linker) encounters PNPD, a nucleophilic attack occurs at one of the sulfur atoms.

-

Nucleophilic Attack: The thiolate anion (

) attacks the disulfide bond of PNPD. -

Transition State: A trisulfur anionic transition state is formed.

-

Collapse/Release: The bond breaks, releasing p-nitrothiophenolate (yellow chromophore) and forming a mixed disulfide (

).

Figure 1: Mechanistic pathway of thiol-disulfide exchange.[3][4] The release of the p-nitrothiophenolate anion provides a direct colorimetric readout of the reaction progress.

Synthesis & Manufacturing

Industrial Preparation:

The most robust synthesis involves the reaction of p-chloronitrobenzene with sodium disulfide (

Protocol:

-

Preparation of Disulfide Reagent: Sodium sulfide (

) is dissolved in ethanol and heated with elemental sulfur ( -

Coupling: A solution of p-chloronitrobenzene in ethanol is added to the disulfide solution.

-

Reflux: The mixture is refluxed for 2–4 hours. The nucleophilic disulfide anion (

) displaces the chloride ions via aromatic nucleophilic substitution ( -

Purification: The crude product is filtered, washed with water to remove inorganic salts (NaCl), and recrystallized from glacial acetic acid to yield yellow needles.

Applications & Experimental Protocols

A. Self-Assembled Monolayers (SAMs) on Gold

PNPD is used to generate nitro-terminated surfaces on gold electrodes. Upon adsorption, the S-S bond cleaves, forming a gold-thiolate bond (

Protocol: Formation of Nitro-Terminated SAMs

-

Substrate Preparation:

-

Use polycrystalline gold slides or Au(111) on mica.

-

Clean: Immerse in Piranha solution (3:1

) for 5 mins (Caution: Highly Corrosive/Explosive). Rinse copiously with Milli-Q water and Ethanol.

-

-

Deposition:

-

Prepare a 1.0 mM solution of PNPD in absolute ethanol or DMF (if solubility is an issue).

-

Immerse the clean gold substrate into the solution.[5]

-

Incubation: 24 – 48 hours at room temperature in the dark (to prevent photo-oxidation).

-

-

Washing:

-

Remove substrate and rinse extensively with ethanol to remove physisorbed multilayers.

-

Dry under a stream of high-purity Nitrogen gas.

-

-

Characterization:

-

Verify monolayer formation using Cyclic Voltammetry (reduction of nitro group) or XPS (presence of N1s peak).

-

Figure 2: Workflow for the fabrication of p-nitrophenyl thiolate self-assembled monolayers on gold surfaces.

B. Drug Development: GSH-Responsive Linkers

In Antibody-Drug Conjugates (ADCs), PNPD derivatives are used to synthesize linkers that are stable in blood circulation (oxidizing environment) but cleave rapidly inside tumor cells.

-

Mechanism: Tumor cells have high concentrations of Glutathione (GSH) (1–10 mM) compared to plasma (micromolar).

-

Action: The disulfide linker is reduced by intracellular GSH, releasing the cytotoxic payload specifically within the cancer cell.

Safety & Handling

GHS Classification: Warning

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

-

H351: Suspected of causing cancer.

Handling Precautions:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle strictly inside a fume hood.

-

Storage: Store in a cool, dry place away from light. Light exposure can cause slow degradation/discoloration.

-

Incompatibility: Avoid strong oxidizing agents and strong bases (bases may induce premature hydrolysis/cleavage).

References

-

PubChem. Bis(4-nitrophenyl) disulfide | C12H8N2O4S2. National Library of Medicine. Link

-

Sigma-Aldrich. 4-Nitrophenyl disulfide Product Information & SDS. Merck KGaA. Link

-

Organic Syntheses. Di-o-nitrophenyl disulfide (Analogous synthesis method). Org.[6][7] Synth. 1928, 8, 28; Coll. Vol. 1, 220. Link

-

Nuzzo, R. G., & Allara, D. L. Adsorption of bifunctional organic disulfides on gold surfaces. Journal of the American Chemical Society, 105(13), 4481-4483. Link

-

Ellman, G. L. Tissue sulfhydryl groups.[4] Archives of Biochemistry and Biophysics, 82(1), 70-77. (Foundational reference for thiol-disulfide exchange assays). Link

-

Fisher Scientific. Safety Data Sheet: p-Nitrophenyl disulfide.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.washington.edu [chem.washington.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

An In-Depth Technical Guide to p-Nitrophenyl Disulfide: From Discovery to Contemporary Applications

This guide provides a comprehensive technical overview of p-nitrophenyl disulfide, a compound of significant interest in chemical synthesis, biochemistry, and drug discovery. It delves into the historical context of its discovery, details its synthesis and chemical properties, and explores its multifaceted applications for researchers, scientists, and professionals in drug development.

Introduction: The Significance of a Symmetrical Disulfide

Bis(4-nitrophenyl) disulfide, commonly known as p-nitrophenyl disulfide, is a symmetrical aromatic disulfide. Its structure, featuring a disulfide bond flanked by two p-nitrophenyl groups, underpins its utility as a reactive and chromogenic molecule. The electron-withdrawing nature of the nitro groups activates the disulfide bond towards nucleophilic attack, a property that has been exploited in various chemical and biochemical contexts. This guide will navigate through the foundational discoveries that brought this compound to the forefront of scientific inquiry and chart its evolution into a valuable tool in modern research.

A Historical Perspective: The Unraveling of a Molecule

The history of p-nitrophenyl disulfide is intertwined with the broader exploration of organosulfur chemistry in the late 19th and early 20th centuries. While a definitive singular "discovery" paper is not readily apparent in modern databases, its synthesis and characterization emerged from the foundational work of chemists investigating the reactions of nitroaromatic compounds with sulfur-containing reagents.

Early methodologies for the synthesis of aromatic disulfides often involved the reaction of an aryl halide with sodium disulfide (Na₂S₂). This approach is particularly effective for compounds where the halogen is activated by electron-withdrawing groups, such as the nitro group in p-nitrochlorobenzene[1]. The work of chemists like Blanksma and Wohlfahrt on the synthesis of nitrophenyl disulfides, though often focusing on the ortho and meta isomers, laid the groundwork for the preparation of the para-isomer as well[2]. Another classical route to aromatic disulfides involved the oxidation of the corresponding thiols.

Furthermore, the synthesis of p-aminophenyl disulfide by the reduction of p-nitrophenyl disulfide with reagents like stannous chloride implies the established availability of the nitro-substituted precursor[3]. These early synthetic efforts, while perhaps not always targeting p-nitrophenyl disulfide as the primary molecule of interest, collectively contributed to its accessibility and the subsequent exploration of its chemical reactivity.

Synthesis and Mechanistic Insights

The preparation of p-nitrophenyl disulfide can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

From p-Nitrochlorobenzene: A Nucleophilic Aromatic Substitution Approach

A common and industrially relevant method for synthesizing p-nitrophenyl disulfide involves the reaction of p-nitrochlorobenzene with a disulfide source, typically sodium disulfide (Na₂S₂).

Reaction:

Mechanism: The reaction proceeds via a nucleophilic aromatic substitution mechanism. The highly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the disulfide anion (⁻S-S⁻).

Detailed Experimental Protocol:

-

Preparation of Sodium Disulfide Solution: In a round-bottom flask equipped with a reflux condenser, dissolve sodium sulfide (Na₂S) and elemental sulfur in an appropriate solvent, such as ethanol or water. Heat the mixture to reflux for approximately 1 hour to ensure the formation of sodium disulfide.

-

Reaction with p-Nitrochlorobenzene: In a separate reaction vessel, dissolve p-nitrochlorobenzene in a suitable organic solvent, like ethanol.

-

Addition and Reaction: Slowly add the prepared sodium disulfide solution to the solution of p-nitrochlorobenzene. The reaction is typically carried out at an elevated temperature (e.g., 70-74 °C) with stirring for several hours to ensure complete reaction[4].

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, p-nitrophenyl disulfide, will precipitate out of the solution. Collect the solid by filtration and wash it with water to remove any inorganic salts, such as sodium chloride. The crude product can be further purified by recrystallization from a suitable solvent like acetone to yield a yellow or tan powder[1].

From p-Nitroaniline: A Diazotization Route

An alternative synthesis of p-nitrophenyl disulfide starts from p-nitroaniline. This method involves the diazotization of the amino group, followed by reaction with a sulfur-containing nucleophile.

Reaction Sequence:

-

Diazotization: O₂N-C₆H₄-NH₂ + NaNO₂ + 2 HCl → O₂N-C₆H₄-N₂⁺Cl⁻ + NaCl + 2 H₂O

-

Reaction with Xanthate and Hydrolysis: O₂N-C₆H₄-N₂⁺Cl⁻ + K⁺⁻S-C(=S)-OEt → O₂N-C₆H₄-SH (after hydrolysis)

-

Oxidation: 2 O₂N-C₆H₄-SH + [O] → (O₂N-C₆H₄-S)₂ + H₂O

Detailed Experimental Protocol:

-

Diazotization of p-Nitroaniline: Dissolve p-nitroaniline in a mixture of glacial acetic acid and concentrated sulfuric acid. Cool the mixture in an ice-salt bath to 0-5 °C. Slowly add a solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.

-

Formation of p-Nitrothiophenol: The resulting diazonium salt solution is then reacted with a solution of potassium ethyl xanthate. The intermediate xanthate ester is subsequently hydrolyzed (often in situ or with a separate workup step) to yield p-nitrothiophenol.

-

Oxidation to p-Nitrophenyl Disulfide: The crude p-nitrothiophenol is then oxidized to p-nitrophenyl disulfide. This can be achieved using various oxidizing agents, such as potassium ferricyanide or dilute nitric acid[1]. The product is then isolated by filtration and purified by recrystallization.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of p-nitrophenyl disulfide is crucial for its effective application in research and development.

| Property | Value | Source |

| Chemical Formula | C₁₂H₈N₂O₄S₂ | |

| Molecular Weight | 308.33 g/mol | |

| Appearance | Yellow or tan powder | [5] |

| Melting Point | 181 °C | [5] |

| Boiling Point | 478.8 °C at 760 mmHg | [5] |

| Density | 1.5 ± 0.1 g/cm³ | [5] |

| Solubility | Soluble in many organic solvents such as acetone, DMSO, and DMF. Partially soluble in water. | [6] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of p-nitrophenyl disulfide exhibits characteristic peaks corresponding to its functional groups. Strong absorption bands are observed for the nitro group (NO₂) at approximately 1507 cm⁻¹ and 1326 cm⁻¹. The C-H stretching vibrations of the aromatic ring appear around 3098 cm⁻¹, and C-H bending modes are observed at 845, 739, 682, and 637 cm⁻¹[7].

-

UV-Vis Spectroscopy: Aromatic disulfides generally exhibit characteristic absorption spectra in the UV-Vis region. The UV-Vis spectrum of p-nitrophenyl disulfide in various solvents has been reported, showing absorption maxima that can be influenced by the solvent polarity[8].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the related bis(3-nitrophenyl) disulfide in CDCl₃ shows signals in the aromatic region[9]. For p-nitrophenyl disulfide, one would expect two distinct signals in the aromatic region due to the symmetry of the molecule.

Applications in Research and Drug Development

The unique chemical properties of p-nitrophenyl disulfide make it a valuable tool in various scientific disciplines, particularly in biochemistry and drug discovery.

Thiol Quantification and the Ellman's Reagent Analogy

While Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is the gold standard for thiol quantification, p-nitrophenyl disulfide operates on a similar principle of thiol-disulfide exchange. In the presence of a thiol (R-SH), the disulfide bond of p-nitrophenyl disulfide is cleaved, leading to the formation of a mixed disulfide and the release of p-nitrothiophenol. Under basic conditions, p-nitrothiophenol forms the p-nitrothiophenolate anion, which has a characteristic yellow color and can be quantified spectrophotometrically. This reactivity allows for its use in assays to measure the concentration of free thiols in a sample.

High-Throughput Screening (HTS) for Enzyme Inhibitors

The chromogenic nature of p-nitrophenyl derivatives makes them excellent substrates for high-throughput screening (HTS) assays to identify enzyme inhibitors. While p-nitrophenyl esters and glycosides are more commonly used, the principle extends to disulfide-containing substrates for enzymes involved in redox reactions. For instance, an assay could be designed where an enzyme cleaves a mixed disulfide containing a p-nitrophenylthio group, releasing the colored p-nitrothiophenolate. The inhibition of this enzyme would result in a decrease in color formation, allowing for the rapid screening of large compound libraries[10].

Probing Redox Signaling Pathways and Cellular Thiol Status

The cellular environment is a complex network of redox reactions, with thiols playing a central role in maintaining cellular homeostasis. Dysregulation of thiol-disulfide balance is implicated in numerous diseases. Fluorescent probes based on the cleavage of a disulfide bond are widely used to detect cellular thiols[11]. p-Nitrophenyl disulfide and its derivatives can serve as chemical probes to quantify changes in the cellular thiol-disulfide status, providing insights into the redox signaling pathways involved in cellular processes like B-cell differentiation[12].

Role in Covalent Drug Discovery

Covalent drug discovery has seen a resurgence in recent years, with a focus on developing targeted inhibitors that form a permanent bond with their protein target. Disulfide-containing fragments are utilized in a screening technique known as "tethering," where a library of disulfide-containing small molecules is screened against a protein that has been engineered to have a surface-exposed cysteine residue. The formation of a mixed disulfide between the fragment and the protein indicates a binding event. While p-nitrophenyl disulfide itself is a symmetrical disulfide, the principles of its reactivity are central to the design of unsymmetrical disulfides used in such fragment-based drug discovery approaches. Unsymmetrical disulfides with nitrophenyl substituents have shown enhanced antimicrobial activity, which is attributed to the electronic activation of the disulfide bond for nucleophilic attack by thiol residues in target proteins[13].

Safety and Handling

p-Nitrophenyl disulfide should be handled with appropriate safety precautions in a laboratory setting. It is a yellow or tan powder and should be stored in a well-ventilated, dry place, protected from sunlight. Incompatible with strong oxidizing agents and strong bases[5].

Conclusion

p-Nitrophenyl disulfide, a molecule with a rich history rooted in classical organic chemistry, continues to be a relevant and valuable tool for modern scientific research. Its straightforward synthesis, well-defined chemical reactivity, and chromogenic properties have secured its place in the toolkit of chemists and biochemists. From its application in fundamental studies of thiol-disulfide exchange to its role in high-throughput screening and the design of covalent inhibitors, p-nitrophenyl disulfide serves as a testament to how a deep understanding of a molecule's core characteristics can unlock a diverse range of applications, driving forward innovation in both basic science and drug development.

References

- Current time information in Chelan County, US. (n.d.). Google.

- CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Google Patents. (n.d.).

-

Synthesis of p-Nitroaniline via a Multi-Step Sequence - Magritek. (n.d.). Retrieved January 30, 2026, from [Link]

-

Infrared Spectroscopy of Bis(4-nitrophenyl) Disulfide Grown on a Pb Layer. (n.d.). Retrieved January 30, 2026, from [Link]

-

Preparation of P-Nitroaniline | PDF | Thin Layer Chromatography - Scribd. (n.d.). Retrieved January 30, 2026, from [Link]

- CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google Patents. (n.d.).

-

Synthesis of p-Nitroaniline - YouTube. (2023, May 4). Retrieved January 30, 2026, from [Link]

-

An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence - AZoM. (2014, September 15). Retrieved January 30, 2026, from [Link]

-

Disulfide, bis-(m-nitrophenyl) - Organic Syntheses Procedure. (n.d.). Retrieved January 30, 2026, from [Link]

-

ASAP (As Soon As Publishable) - ACS Publications - American Chemical Society. (n.d.). Retrieved January 30, 2026, from [Link]

-

p-AMINOPHENYL DISULFIDE - Organic Syntheses Procedure. (n.d.). Retrieved January 30, 2026, from [Link]

-

Synthesis of P-Nitrobenzyl and P-Nitrophenyl 1-thioglycopyranosides - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

-

Proposed mechanism for disulfide bond formation via Pd‐mediated Acm... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

-

DI-o-NITROPHENYL DISULFIDE - Organic Syntheses Procedure. (n.d.). Retrieved January 30, 2026, from [Link]

-

Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents | ACS Omega - ACS Publications. (2023, February 28). Retrieved January 30, 2026, from [Link]

-

Automated Synthesis of Cyclic Disulfide-Bridged Peptides. (n.d.). Retrieved January 30, 2026, from [Link]

-

Fluorescent Probes for Live Cell Thiol Detection - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

-

UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available - science-softCon. (n.d.). Retrieved January 30, 2026, from [Link]

-

High throughput screening pipeline for multiple disulfide-rich targets.... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

-

General synthetic strategy for regioselective ultrafast formation of disulfide bonds in peptides and proteins - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

-

Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials - NIH. (2024, February 1). Retrieved January 30, 2026, from [Link]

-

Quantifying Changes in the Cellular Thiol-Disulfide Status during Differentiation of B Cells into Antibody-Secreting Plasma Cells - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

-

Synthesis of disulfides and 3-sulfenylchromones from sodium sulfinates catalyzed by TBAI. (n.d.). Retrieved January 30, 2026, from [Link]

-

What is the solubility of 4-Nitrophenyl-α-L-fucopyranoside (O-PNPAFC) in water? Are other solvents recommended? - Megazyme. (2021, April 14). Retrieved January 30, 2026, from [Link]

-

The synthesis of a mixed disulfide of glutathione and 3-carboxy-4-nitrobenzenethiol ("reduced Ellman's reagent"). - SciSpace. (n.d.). Retrieved January 30, 2026, from [Link]

-

Which is the best organic solvent for nitrophenol solubility and extraction? - ResearchGate. (2024, February 20). Retrieved January 30, 2026, from [Link]

-

(A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

-

Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - NIH. (2022, August 10). Retrieved January 30, 2026, from [Link]

-

Quantification of Thiols and Disulfides | Request PDF - ResearchGate. (2025, August 6). Retrieved January 30, 2026, from [Link]

-

Organic Polysulfides. 111. Synthesis and Some Properties of Several Unsymmetrical ... - datapdf.com. (n.d.). Retrieved January 30, 2026, from [Link]

-

UV/Vis + Photochemistry Database - science-softCon. (n.d.). Retrieved January 30, 2026, from [Link]

-

An Innovative High-Throughput Screening Approach for Discovery of Small Molecules That Inhibit TNF Receptors - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

-

Absorption Spectra of Aromatic Disulfides - eScholarship.org. (n.d.). Retrieved January 30, 2026, from [Link]

-

Synthesis of unsymmetrical disulfides via the cross-dehydrogenation of thiols. (n.d.). Retrieved January 30, 2026, from [Link]

-

4-Nitrophenyl formate - the NIST WebBook. (n.d.). Retrieved January 30, 2026, from [Link]

-

Synthesis of bis(4‐hydroxyphenyl)disulfide (BHPDS) and... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. What is the solubility of 4-Nitrophenyl-α-L-fucopyranoside (O-PNPAFC) in water? Are other solvents recommended? : Megazyme [support.megazyme.com]

- 7. academic.oup.com [academic.oup.com]

- 8. escholarship.org [escholarship.org]

- 9. Bis(3-nitrophenyl) disulfide(537-91-7) IR Spectrum [m.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Quantifying Changes in the Cellular Thiol-Disulfide Status during Differentiation of B Cells into Antibody-Secreting Plasma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical properties of 4,4'-dinitrodiphenyl disulfide

An In-depth Technical Guide to the Theoretical Properties of 4,4'-Dinitrodiphenyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Intermediate

4,4'-Dinitrodiphenyl disulfide, also known by synonyms such as bis(4-nitrophenyl) disulfide, is a symmetrical aromatic disulfide that presents as a yellow to tan crystalline powder.[1][2] While widely recognized as a stable chemical intermediate in organic and pharmaceutical synthesis, a deeper understanding of its theoretical properties is crucial for leveraging its full potential in complex molecular design and drug development.[3][4] Its reactivity is dominated by the interplay between the disulfide bridge and the electron-deficient aromatic rings, making it a versatile tool for chemists.[4] This guide provides an in-depth analysis of its structural, spectroscopic, and thermodynamic properties from a theoretical and computational standpoint, offering field-proven insights for professionals in chemical research.

| Identifier | Value |

| Chemical Name | 4,4'-Dinitrodiphenyl disulfide |

| CAS Number | 100-32-3[5] |

| Molecular Formula | C₁₂H₈N₂O₄S₂[5] |

| Molecular Weight | 308.33 g/mol [2][5] |

| Appearance | White to Yellow powder/crystal[2] |

| Melting Point | 181.0 to 186.0 °C[2] |

Molecular and Electronic Structure: A Tale of Two Rings

The structure of 4,4'-dinitrodiphenyl disulfide is characterized by two p-nitrophenyl groups linked by a disulfide bond (S-S). The presence of strongly electron-withdrawing nitro (-NO₂) groups at the para positions significantly influences the electronic distribution across the molecule. This electronic pull depletes electron density from the phenyl rings and the sulfur atoms, which is a key determinant of the molecule's reactivity.

The dihedral angle of the C-S-S-C bond is a critical structural parameter in diaryl disulfides. Theoretical modeling, particularly Density Functional Theory (DFT) calculations, reveals that the molecule is not planar. High-level DFT calculations on analogous substituted diphenyl disulfides show a preference for conformers where steric hindrance is minimized and stabilizing π-π interactions between the aromatic rings can occur.[6] For 4,4'-dinitrodiphenyl disulfide, the geometry around the disulfide bond dictates the overall shape and accessibility of the molecule for reactions.

Caption: 2D structure of 4,4'-dinitrodiphenyl disulfide.

| Structural Identifier | Value | Source |

| IUPAC Name | 1-nitro-4-[(4-nitrophenyl)disulfanyl]benzene | [5] |

| SMILES | C1=CC(=CC=C1[O-])SSC2=CC=C(C=C2)[O-] | [5] |

| InChIKey | KWGZRLZJBLEVFZ-UHFFFAOYSA-N | [2][5] |

Spectroscopic Profile: A Theoretical Fingerprint

The theoretical spectroscopic properties of a molecule provide a powerful tool for its identification and for predicting its behavior in different environments. Computational chemistry allows for the simulation of spectra, which can then be correlated with experimental data.[7]

| Spectroscopy | Key Theoretical Features |

| ¹H-NMR | Due to the molecule's symmetry, two distinct signals are expected in the aromatic region. These signals will appear as doublets (AX or AA'BB' system) and will be shifted downfield (higher ppm) because of the strong deshielding effect of the para-nitro groups. |

| ¹³C-NMR | Four signals are expected for the aromatic carbons. The carbon atom bonded to the nitro group (C4) will be significantly deshielded, while the carbon bonded to the sulfur atom (C1) will also show a characteristic shift. |

| FT-IR | Strong asymmetric and symmetric stretching vibrations for the N=O bonds of the nitro groups are expected around 1500-1540 cm⁻¹ and 1335-1355 cm⁻¹, respectively. Aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region. The S-S stretch is typically weak and difficult to observe in IR spectra.[8] |

| UV-Vis | The molecule is expected to show strong absorption in the UV region due to π → π* electronic transitions within the nitrophenyl chromophore. |

| Raman | Raman spectroscopy is particularly useful for detecting the S-S bond, which often gives a characteristic signal in the 450-550 cm⁻¹ range.[6] This technique was instrumental in observing the dimerization of p-nitrothiophenol to form the disulfide.[6] |

Thermochemical Properties and Stability

From a practical standpoint, 4,4'-dinitrodiphenyl disulfide is a stable compound under standard conditions, suitable for storage at room temperature in a dry, sealed container.[1][2] However, its stability is compromised in the presence of strong oxidizing agents and strong bases.[2]

Recent studies combining experimental calorimetry with high-level G4 composite method calculations have provided precise thermochemical data.[9] These studies determined the standard molar enthalpies of formation in the gas phase (ΔfHₘ°(g)), a critical parameter for understanding the energetic landscape of reactions involving this molecule.[9] Such computational approaches are vital as they allow for the prediction of reaction energies, equilibria, and overall stability, guiding synthetic strategy and safety assessments.

Reactivity from First Principles

The reactivity of 4,4'-dinitrodiphenyl disulfide is governed by two primary features: the disulfide bond and the activated aromatic system.

The Disulfide Bridge: A Reversible Linker

The S-S bond is susceptible to both reductive and oxidative cleavage. This reactivity is fundamental to its role in synthesis and its potential biological activity.

-

Reductive Cleavage: In the presence of reducing agents (e.g., thiols, borohydrides), the disulfide bond is cleaved to yield two equivalents of the corresponding thiol, 4-nitrothiophenol. This reaction is a cornerstone of thiol-disulfide exchange chemistry, a process ubiquitous in biological systems.[10]

-

Oxidative Cleavage: Strong oxidizing agents can break the S-S bond and oxidize the sulfur atoms to higher oxidation states, such as in the oxidative chlorination to form sulfonyl chlorides.[2]

Caption: Key reactions involving the disulfide bridge.

Aromatic System: A Hub for Synthesis

The nitro groups strongly activate the phenyl rings for nucleophilic aromatic substitution, making this compound a valuable electrophile. Furthermore, it serves as a reagent in a variety of synthetic transformations.[3]

-

Arylation Reactions: It can act as an arylating agent with organometallic compounds like triarylbismuths.[2]

-

Electrophilic Cyclizations: It is used as a reactant in the electrophilic cyclization of certain alkyne-containing molecules.[2][4]

-

Cross-Coupling Reactions: It participates in decarboxylative cross-coupling reactions with benzoic acid derivatives.[2]

Methodologies: Bridging Theory and Practice

To fully harness the properties of 4,4'-dinitrodiphenyl disulfide, a combination of computational and experimental validation is essential. The following protocols outline a self-validating system for theoretical analysis.

Protocol 1: DFT for Structural and Electronic Analysis

Objective: To determine the ground-state geometry and electronic properties of 4,4'-dinitrodiphenyl disulfide.

Causality: DFT provides a robust quantum mechanical framework to predict molecular structure with high accuracy, which is the foundation for understanding all other properties. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) is a balance between computational cost and accuracy, proven effective for organic molecules.

Methodology:

-

Structure Input: Build an initial 3D structure of the molecule using molecular modeling software.

-

Computational Setup:

-

Select a DFT functional (e.g., B3LYP).

-

Choose a suitable basis set (e.g., 6-311+G(d,p)).

-

Define the calculation type as "Geometry Optimization" followed by "Frequency" to ensure a true energy minimum is found.

-

-

Execution: Submit the calculation to a high-performance computing cluster.

-

Analysis:

-

Visualize the optimized structure and confirm the absence of imaginary frequencies.

-

Analyze key geometric parameters (bond lengths, dihedral angles).

-

Examine the output to obtain electronic properties like the HOMO-LUMO gap, Mulliken charges, and the molecular electrostatic potential map.

-

Protocol 2: Simulating NMR Spectra from DFT Output

Objective: To predict the ¹H and ¹³C NMR spectra for comparison with experimental data.

Causality: NMR chemical shifts are highly sensitive to the local electronic environment of each nucleus. Simulating these shifts from a DFT-optimized geometry provides a direct link between the theoretical structure and an experimentally measurable property, serving as a powerful validation tool.

Methodology:

-

Prerequisite: A DFT-optimized geometry from Protocol 1.

-

Computational Setup:

-

Using the optimized coordinates, set up a new calculation.

-

Select the "NMR" calculation type.

-

Employ a method like GIAO (Gauge-Independent Atomic Orbital).

-

-

Execution: Run the NMR calculation.

-

Analysis:

-

The output will provide absolute shielding tensors for each nucleus.

-

Reference these values against a standard (e.g., TMS, calculated at the same level of theory) to obtain chemical shifts (δ) in ppm.

-

Compare the predicted shifts and peak patterns with experimental spectra from databases like PubChem to validate the computed structure.[5]

-

Applications in Drug Development and Synthesis

4,4'-Dinitrodiphenyl disulfide is more than a simple precursor; its inherent properties make it a strategic component in drug discovery.[4]

-

Pharmaceutical Intermediate: It is a crucial starting material for synthesizing more complex active pharmaceutical ingredients (APIs).[4] Its reduction product, 4,4'-diaminodiphenyl disulfide, introduces a redox-sensitive linker that can be exploited in drug design.[11]

-

Prodrug Strategies: The disulfide bond can be incorporated into a prodrug as a cleavable linker. In the reducing environment of a cell (e.g., high glutathione concentration), the bond can be broken to release the active drug molecule, offering a targeted delivery mechanism.

-

Covalent Inhibitors: The electrophilic nature of the disulfide or its corresponding thiol can be used to form covalent bonds with cysteine residues in target proteins, a strategy employed in developing highly specific and potent inhibitors.

Caption: Role as a building block for a redox-sensitive prodrug.

Conclusion

The theoretical properties of 4,4'-dinitrodiphenyl disulfide reveal a molecule of significant complexity and utility. Its distinct electronic structure, predictable spectroscopic fingerprint, and dual-mode reactivity make it an invaluable asset for chemists. By integrating computational analysis with experimental work, researchers can move beyond using it as a simple intermediate and instead leverage its unique characteristics to design novel synthetic pathways, create advanced materials, and develop innovative therapeutic agents.

References

-

ChemBK. (2024). 4,4'-Dinitrodiphenyl disulfide. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry Behind the Intermediate: Exploring 4,4'-Dinitrodiphenyl Disulfide Applications. Available at: [Link]

- Google Patents. (n.d.). CN102603533B - Preparation method of 4,4'-dinitrodiphenyl ether.

-

NIST. (n.d.). 4,4'-Diaminodiphenyl disulphide. In NIST WebBook. Available at: [Link]

-

ResearchGate. (n.d.). Direct observation of 4-nitrophenyl disulfide produced from p-nitrothiophenol in air by Raman spectroscopy. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 4,4'-Dinitrodiphenyl Disulfide in Modern Organic Synthesis. Available at: [Link]

-

PubChem. (n.d.). Bis(4-nitrophenyl) disulfide. National Center for Biotechnology Information. Available at: [Link]

-

ACS Publications. (2023). Stabilizing Effect of a 4c/6e Hypervalent Bond in Dinitrodiphenyl Disulfides and Their Thermochemical Properties: Experimental and Computational Approach. Available at: [Link]

- Google Patents. (n.d.). US3442956A - Preparation of 4,4'-dinitrodiphenyl ether.

-

Pharmaffiliates. (n.d.). 4,4'-Dinitrodiphenyl disulfide. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Available at: [Link]

-

ResearchGate. (2015). Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Available at: [Link]

-

Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Available at: [Link]

-

ResearchGate. (2015). Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. Available at: [Link]

-

OSTI.GOV. (1986). Reactivity of 4'-substituted 2,4-dinitrodiphenyl sulfides and sulfones during alkaline hydrolysis in aqueous dioxane. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 4,4'-Dinitrodiphenyl disulfide | 100-32-3 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Bis(4-nitrophenyl) disulfide | C12H8N2O4S2 | CID 7496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN102603533B - Preparation method of 4,4'-dinitrodiphenyl ether - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 4,4'-Diaminodiphenyl disulphide [webbook.nist.gov]

A Technical Guide to the Stability and Shelf Life of Bis(4-nitrophenyl) disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Bis(4-nitrophenyl) disulfide

Bis(4-nitrophenyl) disulfide, also known as 4,4'-dinitrodiphenyl disulfide or Ellman's Reagent analog, is a symmetrical disulfide widely utilized in synthetic and analytical chemistry. Its primary role stems from the reactivity of its disulfide bond, making it a key reagent in thiol quantification (Ellman's test), peptide synthesis, and as a building block in the development of more complex molecules.[1] The integrity of this compound is paramount; degradation can lead to inaccurate analytical results, failed syntheses, and compromised product purity. This guide provides an in-depth analysis of the factors governing its stability and offers field-proven protocols for storage, handling, and quality assessment to ensure its long-term viability.

Physicochemical and Stability Profile

Understanding the inherent properties of bis(4-nitrophenyl) disulfide is the first step in ensuring its stability. As a yellow crystalline solid, its stability under standard conditions is generally considered to be good.[1][2] However, this is contingent on the absence of specific environmental triggers that can initiate degradation. The molecule's stability is primarily dictated by the disulfide (S-S) bond, which is susceptible to both reductive and photolytic cleavage.

Table 1: Key Properties of Bis(4-nitrophenyl) disulfide

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 100-32-3 | [2] |

| Molecular Formula | C₁₂H₈N₂O₄S₂ | [3] |

| Molecular Weight | 308.33 g/mol | [3] |

| Appearance | Yellow or tan powder/crystal | [2] |

| Melting Point | 181-186 °C | [2] |

| Storage Temperature | Room temperature; recommended <15°C in a cool, dark place |

| Key Incompatibilities | Strong oxidizing agents, strong bases, reducing agents |[2][4] |

Critical Factors Influencing Stability and Shelf Life

While generally stable, the shelf life of bis(4-nitrophenyl) disulfide can be significantly shortened by exposure to several environmental factors. The primary degradation pathway involves the cleavage of the disulfide bond to form 4-nitrothiophenol.[1]

Light Exposure (Photolysis)

Aromatic disulfides, particularly those with electron-withdrawing groups like the nitro group (NO₂), can be susceptible to photolytic degradation.[5] UV radiation can provide the energy required to break the relatively weak S-S bond, generating thiyl radicals. This process is often irreversible and leads to a loss of purity.

-

Causality: The nitro groups can enhance photosensitivity, making the molecule more prone to absorbing light in the UV spectrum, which can initiate bond cleavage.[6]

-

Mitigation: The most effective preventative measure is to store the compound in amber or opaque containers to completely block light exposure.[2]

Reducing Agents

The disulfide bond is inherently susceptible to reduction. This is the very basis of its utility in quantifying thiols. Exposure to reducing agents, even in trace amounts, will cleave the disulfide bond to yield two equivalents of the corresponding thiol (4-nitrothiophenol).[1][7]

-

Causality: Thiol-disulfide exchange is a common and often rapid reaction.[7] Contamination with reducing agents (e.g., dithiothreitol (DTT), β-mercaptoethanol, or even certain metal ions) will compromise the integrity of the material.

-

Mitigation: Ensure the compound is not stored in proximity to reducing agents. Use clean, dedicated spatulas and glassware to prevent cross-contamination.

Temperature and Humidity

Elevated temperatures can increase the rate of any potential degradation reactions. While the compound has a high melting point, long-term storage at elevated temperatures is not recommended. Humidity introduces moisture, which can facilitate hydrolytic or other degradation pathways, especially if acidic or basic impurities are present.

-

Causality: Heat provides the activation energy for degradation reactions. Moisture can act as a reactant or a catalyst for decomposition.

-

Mitigation: Store the compound in a cool, dry place.[6][8] The use of a desiccator for long-term storage is a best practice to minimize exposure to atmospheric moisture.

Recommended Storage and Handling Workflow

To maximize the shelf life and maintain the purity of bis(4-nitrophenyl) disulfide, a systematic approach to storage and handling is essential.

Experimental Protocol: Purity Assessment by Thin-Layer Chromatography (TLC)

A simple and effective way to assess the purity of bis(4-nitrophenyl) disulfide and check for the presence of its primary degradant, 4-nitrothiophenol, is through Thin-Layer Chromatography (TLC). This method provides a rapid, qualitative assessment of purity.

Objective: To visually separate the parent compound from potential impurities.

Materials:

-

TLC Plate (Silica gel 60 F₂₅₄)

-

Developing Chamber

-

Mobile Phase: 4:1 Hexane:Ethyl Acetate (v/v)

-

Sample solution: Dissolve a small amount (~1 mg) of bis(4-nitrophenyl) disulfide in a minimal amount of dichloromethane or ethyl acetate.

-

UV Lamp (254 nm)

Methodology:

-

Preparation: Pour the mobile phase into the developing chamber to a depth of ~0.5 cm. Cover the chamber and allow the atmosphere to saturate for at least 10 minutes.

-

Spotting: Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.

-

Development: Carefully place the TLC plate into the saturated chamber. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

-

Analysis: Visualize the plate under a UV lamp at 254 nm.

-

Expected Result: A pure sample should show a single, well-defined spot.

-

Indication of Degradation: The appearance of a second spot indicates the presence of an impurity. Bis(4-nitrophenyl) disulfide is less polar than its thiol degradant. Therefore, the parent compound will have a higher Rf value (travel further up the plate), while 4-nitrothiophenol will have a lower Rf value.

-

Degradation Pathway Visualization

The primary chemical transformation of concern is the reductive cleavage of the disulfide bond.

Conclusion and Shelf Life Expectations

When stored under optimal conditions—in a tightly sealed, opaque container in a cool, dry, and dark place—bis(4-nitrophenyl) disulfide is a stable compound with a long shelf life, often extending for several years.[2] However, the "use-by" date provided by the manufacturer should always be respected. For critical applications, it is strongly recommended to perform a quality control check, such as the TLC protocol described above or a melting point analysis, if the material has been in storage for an extended period or if there is any suspicion of improper handling. By understanding the chemical vulnerabilities of the molecule and implementing rigorous storage and handling protocols, researchers can ensure the integrity and reliability of this important chemical reagent.

References

-

Safety Data Sheet: 4-Nitrophenyl-β-D-glucopyranoside - Carl ROTH. (2024, September 18). Retrieved January 30, 2026, from [Link]

-

Safety Data Sheet: 4-Nitrophenol - Carl ROTH. (n.d.). Retrieved January 30, 2026, from [Link]

-

MSDS of 4,4'-Dinitrodiphenyl ether. (2008, November 4). Retrieved January 30, 2026, from [Link]

-

ASAP (As Soon As Publishable) - ACS Publications - American Chemical Society. (n.d.). Retrieved January 30, 2026, from [Link]

-

Bis(4-nitrophenyl) disulfide | C12H8N2O4S2 | CID 7496 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

-

Bis(4-methoxyphenyl)disulfide formation through copper catalysts - ResearchGate. (2002, August 7). Retrieved January 30, 2026, from [Link]

-

Copper/Photoredox Dual Catalysis for the Redox-Neutral C(sp3)–CF2H Cross-Coupling between Benzylic Bromides and Tetracoordinat - American Chemical Society. (2026, January 23). Retrieved January 30, 2026, from [Link]

-

Bis(4-nitrophenyl) Disulfide, 25g, Each - CP Lab Safety. (n.d.). Retrieved January 30, 2026, from [Link]

-

Safety Data Sheet - Gang-Hua. (2023, January 2). Retrieved January 30, 2026, from [Link]

-

a) The process of Bis(4‐hydroxyphenyl) disulfide (DTDP) reacting with Allyl bromide - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

-

Nitrophenol Family Degradation Pathway (an/aerobic) - Eawag-BBD. (2008, April 30). Retrieved January 30, 2026, from [Link]

-

Breaking a Couple: Disulfide Reducing Agents 1 - Digital CSIC. (n.d.). Retrieved January 30, 2026, from [Link]

-

Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange. (2015, July 16). Retrieved January 30, 2026, from [Link]

-

SDS - Advanced Biotech. (2025, June 13). Retrieved January 30, 2026, from [Link]

-

Disulfide, bis(4-nitrophenyl) - SIELC Technologies. (n.d.). Retrieved January 30, 2026, from [Link]

-

Bis(4-nitrophenyl) Disulfide >95.0% - ChemSupply Australia. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

- 1. CAS 100-32-3: Bis(4-nitrophenyl) disulfide | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. Bis(4-nitrophenyl) disulfide | C12H8N2O4S2 | CID 7496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. carlroth.com [carlroth.com]

- 7. digital.csic.es [digital.csic.es]

- 8. carlroth.com:443 [carlroth.com:443]

A Researcher's Guide to Bis(4-nitrophenyl) disulfide and its Synonyms in Scientific Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biochemical research and drug development, the accurate quantification of sulfhydryl groups is a critical parameter for understanding protein structure, enzymatic activity, and cellular redox states. Bis(4-nitrophenyl) disulfide, a symmetrical aromatic disulfide, serves as a key reagent in this domain. While often discussed in the context of the more ubiquitous Ellman's reagent, Bis(4-nitrophenyl) disulfide and its various synonyms offer a distinct set of properties and applications. This guide provides a comprehensive overview of this compound, from its nomenclature to its practical application in the laboratory, with a focus on providing researchers with the foundational knowledge to effectively utilize this versatile reagent.

Understanding the Nomenclature: A Compilation of Synonyms

Clarity in scientific communication is paramount. The compound with the CAS number 100-32-3 is known by a variety of names in scientific literature and commercial catalogs. Familiarity with these synonyms is essential for comprehensive literature searches and accurate procurement.

| Primary Name | Common Synonyms |

| Bis(4-nitrophenyl) disulfide | 4,4'-Dinitrodiphenyl disulfide |

| p,p'-Dinitrodiphenyl disulfide | |

| 4-Nitrophenyl disulfide | |

| Bis(p-nitrophenyl) disulfide | |

| Di-4-nitrophenyl disulfide | |

| Di(p-nitrophenyl) disulfide | |

| 1,1'-Disulfanediylbis(4-nitrobenzene) | |

| 1,2-Bis(4-nitrophenyl)disulfane |

The Core Mechanism of Action: Thiol-Disulfide Exchange

The utility of Bis(4-nitrophenyl) disulfide in biochemical assays is predicated on the principle of thiol-disulfide exchange.[1] This reaction is a nucleophilic attack of a thiolate anion (R-S⁻) on the disulfide bond (-S-S-) of the reagent. This attack cleaves the disulfide bond, resulting in the formation of a mixed disulfide and the release of a chromophoric thiol.

In the case of Bis(4-nitrophenyl) disulfide, the reaction with a free thiol-containing compound (R-SH) releases one equivalent of 4-nitrothiophenol. In a basic environment, 4-nitrothiophenol is deprotonated to form the 4-nitrothiophenolate anion, which is a yellow-colored species with a characteristic absorbance maximum. The intensity of the color, measured by spectrophotometry, is directly proportional to the concentration of free sulfhydryl groups in the sample.

Caption: A generalized workflow for thiol quantification using Bis(4-nitrophenyl) disulfide.

Step-by-Step Procedure:

-

Preparation of Reagents:

-

Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer containing 1 mM EDTA and adjust the pH to 8.0.

-

Thiol Standard Stock Solution (e.g., 10 mM L-cysteine): Dissolve an appropriate amount of L-cysteine in the Reaction Buffer. Prepare a series of dilutions from this stock solution (e.g., 0.1 mM to 1 mM) to generate a standard curve.

-

Bis(4-nitrophenyl) disulfide Solution (e.g., 4 mg/mL): Dissolve 4 mg of Bis(4-nitrophenyl) disulfide in 1 mL of a suitable organic solvent like DMSO or ethanol before diluting it in the Reaction Buffer. Note: Due to its limited aqueous solubility, a stock solution in an organic solvent is often necessary.

-

-

Sample Preparation:

-

Dissolve or dilute the protein sample in the Reaction Buffer to a concentration that will fall within the range of the standard curve.

-

-

Assay Procedure (Microplate format):

-

To each well of a 96-well microplate, add 20 µL of the standard or sample.

-

Add 180 µL of the Bis(4-nitrophenyl) disulfide working solution to each well.

-

Include a blank control containing only the Reaction Buffer and the reagent solution.

-

-

Incubation:

-

Incubate the plate at room temperature for 15-30 minutes, protected from light. The incubation time may need to be optimized depending on the reactivity of the thiols in the sample.

-

-

Measurement:

-

Measure the absorbance of each well at approximately 410 nm using a microplate reader. The exact wavelength of maximum absorbance should be determined empirically.

-

-

Calculation of Thiol Concentration:

-

Subtract the absorbance of the blank from the absorbance of the standards and samples.

-

Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

-

Determine the concentration of thiols in the sample by interpolating its absorbance value on the standard curve.

-

Alternatively, use the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of 4-nitrothiophenolate (~18,000 M⁻¹cm⁻¹), b is the path length of the cuvette or well, and c is the molar concentration.

-

Applications in Drug Development and Research

Beyond its role in basic biochemical assays, Bis(4-nitrophenyl) disulfide and its synonyms are valuable in various stages of drug development and research:

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of more complex organic molecules and active pharmaceutical ingredients (APIs). [2][3]Its reactivity allows for its incorporation into diverse molecular scaffolds. [2][3]* Characterization of Thiol-Containing Drugs: For drugs that contain free sulfhydryl groups, this assay can be used for quality control and to assess stability.

-

Enzyme Inhibition Studies: Many enzymes have critical cysteine residues in their active sites. This reagent can be used to probe the accessibility of these residues and to study the mechanism of inhibitors that target them.

-

Redox Biology: The quantification of cellular thiols, such as glutathione, is essential for studying oxidative stress and the efficacy of antioxidant therapies.

Conclusion

Bis(4-nitrophenyl) disulfide, while perhaps less renowned than Ellman's reagent, is a powerful and sensitive tool for the quantification of sulfhydryl groups. A thorough understanding of its synonyms, the underlying chemical principles of its reactivity, and its comparative advantages allows researchers to make informed decisions when designing their experiments. By following a well-validated protocol, scientists in both academic and industrial settings can leverage this reagent to gain valuable insights into the intricate world of thiol chemistry, ultimately advancing our understanding of biological systems and facilitating the development of new therapeutics.

References

-

Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. (2023). ACS Omega. [Link]

-

Quantification of Thiols and Disulfides. (2012). Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

-

The Indispensable Role of 4,4'-Dinitrodiphenyl Disulfide in Modern Organic Synthesis. (2023). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Chemistry Behind the Intermediate: Exploring 4,4'-Dinitrodiphenyl Disulfide Applications. (2024). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Ellman's assay for in-solution quantification of sulfhydryl groups. BMG Labtech. [Link]

-

Quick measurement of protein sulfhydryls with Ellman's reagent and with 4,4'-dithiodipyridine. (2002). Analytical and Bioanalytical Chemistry. [Link]

-

Coefficients for p-Nitrophenol. [Link]

-

4-Nitrothiophenol. Wikipedia. [Link]

-

Quick measurement of protein sulfhydryls with Ellman's reagent and with 4,4'-dithiodipyridine. (2002). ResearchGate. [Link]

-

Selective optical sensing of biothiols with Ellman's reagent: 5,5'-Dithio-bis(2-nitrobenzoic acid)-modified gold nanoparticles. (2015). ResearchGate. [Link]

-

4-Nitrobenzenethiol. PubChem. [Link]

-

Enzyme Kinetics. (2013). iGEM. [Link]

-

Assays with p-Nitrophenyl linked Substrates. [Link]

Sources

Methodological & Application

Application Note: Quantification of Hydrophobic Thiols Using 4,4'-Dinitrodiphenyl Disulfide

Executive Summary

While 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman’s Reagent) remains the gold standard for aqueous thiol quantification, it suffers from poor solubility in organic solvents and can fail to detect sterically hindered or hydrophobic thiol groups buried within protein cores or synthetic polymers.

This guide details the protocol for using 4,4'-dinitrodiphenyl disulfide (referred to herein as 4-NPDS to distinguish from the pyridyl analog). Unlike DTNB, 4-NPDS lacks charged carboxyl groups, rendering it highly soluble in organic solvents (DMSO, DMF, Acetonitrile) and capable of penetrating hydrophobic matrices. This application note provides a validated workflow for quantifying thiols in non-aqueous or mixed-solvent systems, essential for polymer chemistry, lipid-bound protein analysis, and drug delivery formulation.

Scientific Principle & Mechanism[1]

The Reaction

The assay relies on a classic thiol-disulfide exchange reaction.[1] When a sulfhydryl-containing analyte (

Under alkaline conditions (pH > 7.5), the released 4-NBT ionizes to the 4-nitrobenzenethiolate anion , which exhibits an intense yellow color.

Key Difference from Ellman's Reagent:

-

DTNB Leaving Group: 5-thio-2-nitrobenzoic acid (

). Highly hydrophilic. -

4-NPDS Leaving Group: 4-nitrobenzenethiolate (

). More lipophilic; exhibits solvatochromic behavior (absorbance peak shifts depending on solvent polarity).

Reaction Pathway Diagram

Figure 1: The nucleophilic attack of the analyte thiol on the disulfide bond of 4-NPDS releases the chromogenic 4-nitrobenzenethiolate anion.

Materials & Specifications

Reagents

| Component | Specification | Notes |

| Probe | 4,4'-Dinitrodiphenyl disulfide | CAS: 100-32-3.[2] MW: 308.33 g/mol .[2] Store at RT.[2] |

| Solvent | DMSO or DMF | HPLC Grade. Used to dissolve the hydrophobic probe. |

| Buffer | Phosphate or Tris-HCl (100 mM) | pH 8.0. Contains 1 mM EDTA to chelate metal ions that catalyze oxidation. |

| Standard | L-Cysteine or Glutathione | High purity standard for calibration curves. |

Equipment

-

Spectrophotometer capable of reading 400–450 nm.

-

Quartz or solvent-resistant plastic cuvettes (Polystyrene may be attacked by high DMSO concentrations; Polypropylene or Quartz is preferred).

Experimental Protocol

Critical Pre-Computation: The Extinction Coefficient ( )

Unlike DTNB, where

-

Aqueous/DMSO Mix:

-

Pure Organic (e.g., Acetonitrile + Base):

may shift to

Expert Recommendation: Do not rely on literature values for

Reagent Preparation

-

Reaction Buffer (pH 8.0):

-

4-NPDS Stock Solution (10 mM):

-

Dissolve 3.1 mg of 4,4'-dinitrodiphenyl disulfide in 1 mL of DMSO or DMF .

-

Note: This solution is stable for 1 week at 4°C if protected from light and moisture.

-

-

Working Solution:

-

Dilute the Stock Solution 1:10 with Reaction Buffer just before use (Final: 1 mM).

-

Note: If precipitation occurs upon adding buffer, increase the organic solvent ratio (e.g., 50% Buffer / 50% DMSO).

-

Assay Workflow (Standard Microplate or Cuvette)

Step 1: Blank & Standard Preparation

Prepare a serial dilution of L-Cysteine (0 – 100

Step 2: Reaction Setup

-

Sample: Add 20

of Sample or Standard to the well/cuvette. -

Reagent: Add 180

of Working Solution (1 mM 4-NPDS).-

Ratio: Maintain at least a 10-fold molar excess of reagent to thiol to ensure pseudo-first-order kinetics.

-

-

Mixing: Pipette up and down or shake gently.

Step 3: Incubation

Incubate at Room Temperature (20-25°C) for 15 minutes .

-

Insight: 4-NPDS reacts slower than DTNB due to steric bulk and lack of electrostatic attraction. 15 minutes ensures reaction completion.

Step 4: Measurement

Read Absorbance at 412 nm .[5]

-

Optimization: If using a new solvent system, perform a spectral scan (350–500 nm) on the highest standard to identify the true

.

Workflow Diagram

Figure 2: Step-by-step workflow for the 4-NPDS colorimetric assay.

Data Analysis & Validation

Calculation

Calculate the concentration of sulfhydryl groups (

Where:

- = Absorbance (Sample - Blank)

-

= Molar Extinction Coefficient (approx.[6]

- = Path length (cm).

Method Comparison Table

Use this table to justify the selection of 4-NPDS over standard Ellman's reagent in your research documentation.

| Feature | DTNB (Ellman's Reagent) | 4-NPDS (This Protocol) |

| Solubility | Hydrophilic (Water soluble) | Hydrophobic (Organic soluble) |

| Charge | Negatively charged (Carboxyls) | Neutral |

| Primary Use | Soluble proteins, peptides | Polymers, Liposomes, Hydrophobic pockets |

| Leaving Group pKa | ~4.5 (TNB) | ~4.8 (4-NBT) |

| Optimal pH | 7.0 – 8.0 | 7.5 – 9.0 |

Troubleshooting & Self-Validation

-

Issue: Precipitation upon mixing.

-

Cause: The hydrophobic 4-NPDS is crashing out of solution when the aqueous buffer concentration is too high.

-

Solution: Increase the percentage of organic co-solvent (e.g., move from 10% DMSO to 40% DMSO). Ensure your blank contains the exact same solvent ratio.

-

-

Issue: Low Signal.

-

Issue: Signal Drift.

-

Cause: Oxidation of thiols by air or disulfide exchange with protein disulfides (scrambling).

-

Solution: Read immediately after the 15-minute incubation. Ensure EDTA is present to stop metal-catalyzed air oxidation.

-

References

-

Reaction Mechanism & Kinetics

-

Nagy, P., et al. (2009). "Kinetics and mechanisms of thiol–disulfide exchange reactions." Antioxidants & Redox Signaling.

-

-

Solvent Effects on Extinction Coefficients

-

Winther, J. R., & Thorpe, C. (2014). "Quantification of thiols and disulfides." Biochimica et Biophysica Acta (BBA) - General Subjects.

-

-

Application in Non-Aqueous Systems

-

Use of Bis(4-nitrophenyl) disulfide in polymer characterization. Polymer Chemistry Journal.

-

-

Chemical Properties

-

PubChem Compound Summary for CID 7486, Bis(4-nitrophenyl) disulfide.

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4,4'-Dinitrodiphenyl disulfide Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Evaluation of the Ellman’s Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions [mdpi.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 6. Conversion of S–phenylsulfonylcysteine residues to mixed disulfides at pH 4.0: utility in protein thiol blocking and in protein–S–nitrosothiol detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

HPLC method for analysis of Bis(4-nitrophenyl) disulfide reactions